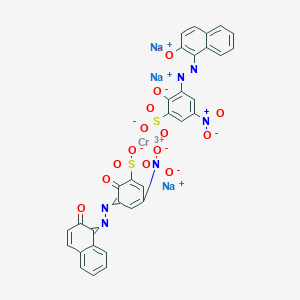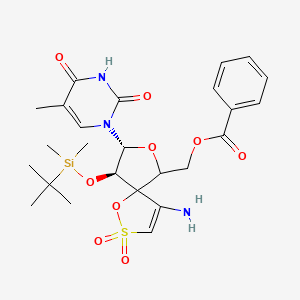
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- is a synthetic nucleoside analog This compound is structurally related to purine nucleosides, which are essential components of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- typically involves the glycosylation of a purine base with a protected sugar derivative. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. The process may involve multiple steps, including protection and deprotection of functional groups to ensure the desired regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the purine ring or sugar moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound can be incorporated into nucleic acids, allowing researchers to study DNA and RNA interactions and functions.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid synthesis and function.
Industry: The compound can be used in the development of diagnostic tools and molecular probes for various biochemical assays.
Wirkmechanismus
The mechanism of action of 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to the inhibition of DNA and RNA synthesis, making it a valuable tool in antiviral and anticancer therapies. The compound may target specific enzymes involved in nucleic acid metabolism, further enhancing its therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-
- 9H-Purin-6-amine, 9-(2-deoxy-2-fluoro-alpha-D-ribofuranosyl)-
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 9-(2-deoxy-2-((phenylmethyl)amino)-beta-D-xylofuranosyl)- is unique due to the presence of the phenylmethylamino group, which can enhance its binding affinity and specificity for certain molecular targets. This structural modification can also influence the compound’s pharmacokinetic properties, potentially improving its efficacy and safety profile in therapeutic applications.
Eigenschaften
| 134934-93-3 | |
Molekularformel |
C17H20N6O3 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(benzylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C17H20N6O3/c18-15-13-16(21-8-20-15)23(9-22-13)17-12(14(25)11(7-24)26-17)19-6-10-4-2-1-3-5-10/h1-5,8-9,11-12,14,17,19,24-25H,6-7H2,(H2,18,20,21)/t11-,12-,14+,17-/m1/s1 |
InChI-Schlüssel |
GVRDSEPZSRMDCT-ALYFQZSWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CN[C@@H]2[C@H]([C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO)O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2C(C(OC2N3C=NC4=C(N=CN=C43)N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methanesulfonate;3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl carbamimidothioate](/img/structure/B12801177.png)


